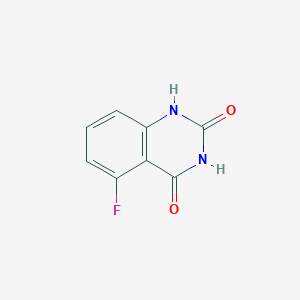

5-fluoroquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

Quinazoline is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

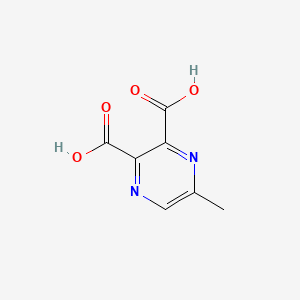

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . The current review article will briefly outline the new routes and strategies for the synthesis of valuable 4 (3H)-quinazolinones .Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

5-Fluoroquinazoline-2,4-diones have been a focus in synthetic chemistry. Layeva et al. (2007) discussed the synthesis of 5-fluoroquinazoline-2,4-diones from 6-fluoroanthranilic acid. They explored two routes involving cyclocondensation with acid chlorides or aromatic aldehydes (Layeva et al., 2007). Similarly, Pomeisl et al. (2007) studied the limitations of the Wittig–Horner-type annulation involving fluorobutenolide moieties in the modification of quinoline-2,4(1H,3H)-diones, offering insights into novel Perkow reaction modifications (Pomeisl et al., 2007).

Catalytic Applications

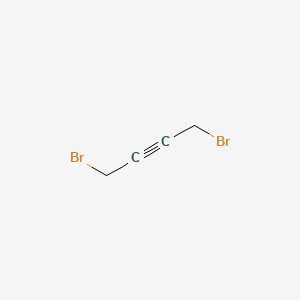

Kafka et al. (2011) explored the copper(I)-catalyzed [3 + 2] cycloaddition of 3-azidoquinoline-2,4(1H,3H)-diones with terminal alkynes, demonstrating moderate to excellent yields. This indicates a potential application in catalysis and organic synthesis (Kafka et al., 2011).

Pharmaceutical Applications

Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives using carbon dioxide and cesium carbonate. This method is notable for producing key intermediates in several drug syntheses, like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008).

Analytical Applications

Gatti et al. (2002) and (2004) utilized 4,7-phenanthroline-5,6-dione (phanquinone) in pre-column derivatization for liquid chromatographic analyses of amino acids in pharmaceuticals. This highlights its use in enhancing the analytical capabilities in pharmaceutical quality control (Gatti et al., 2002), (Gatti et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSJUCAPOKSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349150 | |

| Record name | 5-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoroquinazoline-2,4(1H,3H)-dione | |

CAS RN |

192570-33-5 | |

| Record name | 5-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

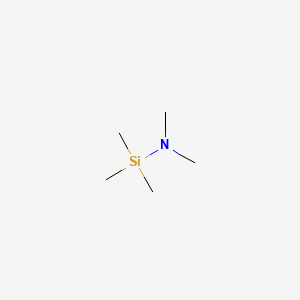

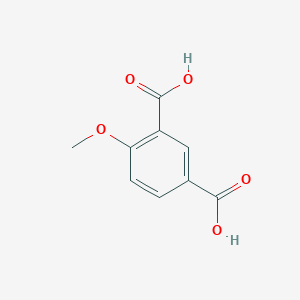

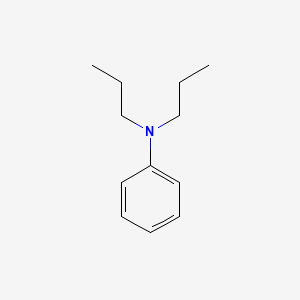

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

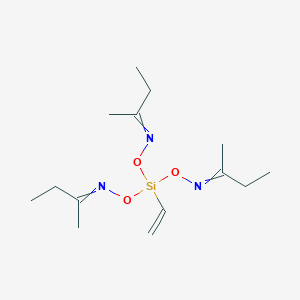

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)